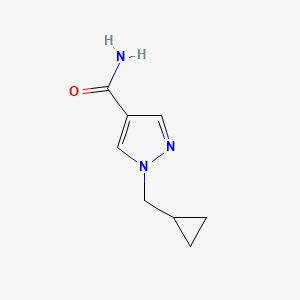
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol is an organic compound featuring a thiophene ring substituted with two bromine atoms at the 3 and 4 positions, and a butanol side chain at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol typically involves the bromination of thiophene followed by the introduction of the butanol side chain. One common method includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3,4-dibromothiophene.
Grignard Reaction: The 3,4-dibromothiophene undergoes a Grignard reaction with 3-methylbutan-1-ol in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a thiophene derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Amino or alkyl-substituted thiophenes.
Aplicaciones Científicas De Investigación
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
3,4-Dibromothiophene: Lacks the butanol side chain, making it less versatile in certain applications.
1-(3-Bromothiophen-2-yl)-3-methylbutan-1-ol: Contains only one bromine atom, which may affect its reactivity and properties.
Thiophene-2-carboxylic acid: A different functional group that alters its chemical behavior and applications.
Uniqueness: 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and the butanol side chain, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H12Br2OS |
|---|---|
Peso molecular |
328.07 g/mol |
Nombre IUPAC |
1-(3,4-dibromothiophen-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H12Br2OS/c1-5(2)3-7(12)9-8(11)6(10)4-13-9/h4-5,7,12H,3H2,1-2H3 |
Clave InChI |
XDFWXMKLZHNXQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=C(C(=CS1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)



![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)






![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)
